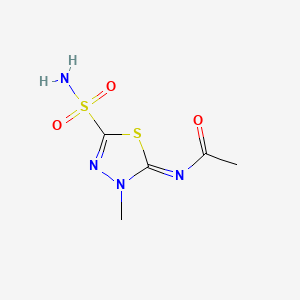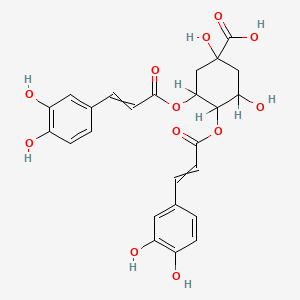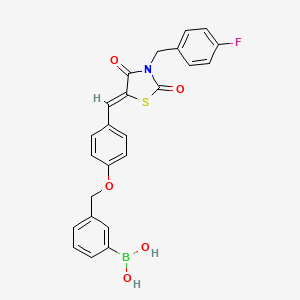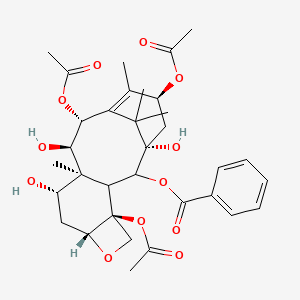![molecular formula C16H29GdN5O8 B10762184 2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium](/img/structure/B10762184.png)
2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadodiamide is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is a non-ionic, linear complex of gadolinium, which is a rare earth metal. Gadodiamide is marketed under the brand name Omniscan and is used to improve the contrast of images in various parts of the body, including the central nervous system, blood vessels, and other tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadodiamide is synthesized by complexing gadolinium ions with diethylenetriaminepentaacetic acid (DTPA) derivatives. The process involves the following steps:
Preparation of DTPA-BMA: Diethylenetriaminepentaacetic acid is reacted with bismethylamide (BMA) to form DTPA-BMA.
Complexation with Gadolinium: The DTPA-BMA is then complexed with gadolinium ions (Gd^3+) in an aqueous solution. The reaction is typically carried out at a controlled pH and temperature to ensure the formation of a stable complex.
Purification: The resulting gadodiamide complex is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities
Industrial Production Methods
In industrial settings, the production of gadodiamide involves large-scale synthesis and purification processes. The key steps include:
Chemical Reactions Analysis
Types of Reactions
Gadodiamide primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions
Complexation: The primary reaction involves the complexation of gadolinium ions with DTPA-BMA in an aqueous solution.
Stability: The stability of the gadodiamide complex is maintained under physiological pH and temperature conditions.
Major Products Formed
The major product formed is the gadodiamide complex itself, which is used as a contrast agent in MRI procedures. No significant by-products are formed under normal conditions .
Scientific Research Applications
Gadodiamide has several scientific research applications, including:
Cancer Research: Gadodiamide is used in research to study tumor vascularity and the effectiveness of cancer treatments.
Neuroimaging: In neuroscience research, gadodiamide is used to study brain structure and function.
Pharmacokinetics: Researchers use gadodiamide to study the distribution and excretion of gadolinium-based contrast agents in the body, providing insights into their safety and efficacy.
Mechanism of Action
Gadodiamide exerts its effects by altering the magnetic properties of water protons in its vicinity. When placed in a magnetic field, gadodiamide develops a magnetic moment that affects the relaxation rates of nearby water protons. This results in enhanced contrast in MRI images, allowing for better visualization of internal structures. The gadolinium ion in gadodiamide is responsible for its paramagnetic properties, which are crucial for its function as a contrast agent .
Comparison with Similar Compounds
Gadodiamide is one of several gadolinium-based contrast agents (GBCAs) used in MRI. Similar compounds include:
Gadopentetate Dimeglumine (Magnevist): Another linear, non-ionic GBCA, but with a different ligand structure.
Gadoterate Meglumine (Dotarem): A macrocyclic GBCA, which is more stable and less likely to release free gadolinium ions.
Gadobutrol (Gadavist): A macrocyclic GBCA with high relaxivity, providing better contrast enhancement at lower doses
Uniqueness of Gadodiamide
Gadodiamide is unique due to its linear, non-ionic structure, which provides a balance between efficacy and safety. it has been associated with higher retention of gadolinium in tissues compared to some macrocyclic GBCAs, which has led to concerns about its long-term safety .
Properties
Molecular Formula |
C16H29GdN5O8 |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium |
InChI |
InChI=1S/C16H29N5O8.Gd/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29); |
InChI Key |
NFPWGFSRWDHFFT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B10762102.png)

![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10762112.png)

![(2R,6Z)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B10762126.png)
![(6Z)-2,5-dihydroxy-6-[(Z)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B10762140.png)


![(1R,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B10762178.png)
![N-(3-Bromophenethyl)-2,4,6-trimethyl-N-((3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)methyl)benzenesulfonamide](/img/structure/B10762187.png)

![(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid](/img/structure/B10762211.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10762219.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10762222.png)
